(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one
Overview
Description
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Formation of the Enylidene Group: The enylidene group can be formed through aldol condensation reactions involving 4-methoxybenzaldehyde and suitable enolate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the use of efficient catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the enylidene group to an alkane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzylthiol, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted thiazoles.
Scientific Research Applications
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-hydroxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one: Similar structure but with a hydroxy group instead of a methoxy group.
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-chlorophenyl)prop-2-enylidene]-1,3-thiazol-5-one: Similar structure but with a chloro group instead of a methoxy group.
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-5-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxy group, in particular, may influence its electronic properties and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-23-17-12-10-15(11-13-17)8-5-9-18-19(22)25-20(21-18)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3/b8-5+,18-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXUZWURKNLRM-WCTLISOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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